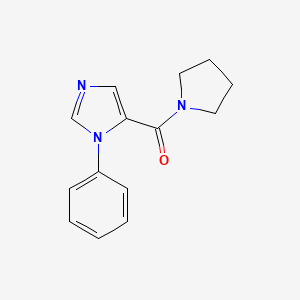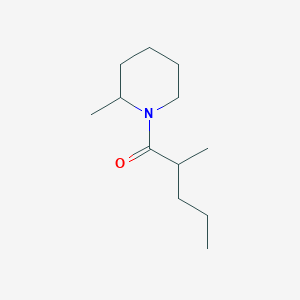
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential applications in epigenetic research. It was first identified as a selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression through chromatin modification. Since its discovery, BIX-01294 has been widely used as a tool compound to investigate the biological functions of G9a and its role in various cellular processes.
作用機序
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone exerts its inhibitory effect on G9a by binding to the SET domain of the enzyme, which is responsible for its methyltransferase activity. This binding prevents the enzyme from accessing its substrate, histone H3, and inhibits the methylation of H3K9. This leads to changes in chromatin structure and gene expression, which can have profound effects on cellular behavior and differentiation.
Biochemical and Physiological Effects:
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a range of biochemical and physiological effects, depending on the cell type and context in which it is used. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, and to inhibit the growth and metastasis of cancer cells in vitro and in vivo. 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
実験室実験の利点と制限
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has several advantages as a tool compound for epigenetic research. It is highly selective for G9a and GLP, and has minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited bioavailability and may not be suitable for in vivo studies.
将来の方向性
There are several future directions for research on 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone and its applications in epigenetic research. One area of interest is the development of more potent and selective inhibitors of G9a and GLP, which could have greater therapeutic potential for cancer and neurodegenerative diseases. Another area of interest is the investigation of the downstream effects of G9a inhibition on chromatin structure and gene expression, and how these changes contribute to cellular behavior and differentiation. Finally, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone could be used as a tool compound to investigate the role of G9a in other cellular processes, such as DNA repair and cell cycle regulation.
合成法
The synthesis of 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone involves several steps, including the condensation of 2-benzylbenzimidazole and 2,3-dihydroindole, followed by the addition of ethyl chloroacetate and subsequent hydrolysis to yield the target compound. The synthesis of 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been optimized to improve its purity and yield, and various modifications have been made to the synthetic route to facilitate large-scale production.
科学的研究の応用
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been extensively studied for its potential applications in epigenetic research. It has been shown to selectively inhibit G9a and its homolog GLP, which are responsible for the methylation of histone H3 lysine 9 (H3K9). By blocking this process, 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone can alter chromatin structure and gene expression, leading to changes in cellular behavior and differentiation. 2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been used to investigate the role of G9a in various cellular processes, including stem cell differentiation, cancer progression, and neurodegenerative diseases.
特性
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c28-24(26-15-14-19-10-4-6-12-21(19)26)17-27-22-13-7-5-11-20(22)25-23(27)16-18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNUGXNFZGRTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)




![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)





